Gold(III) hydroxide

Vue d'ensemble

Description

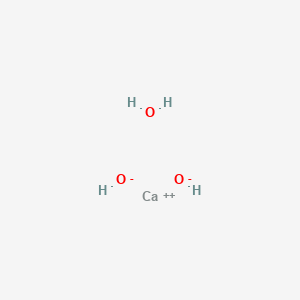

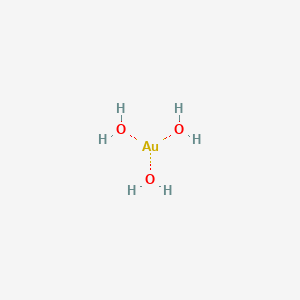

Gold(III) hydroxide, also known as gold trihydroxide, is an inorganic compound composed of gold and hydroxide ions. It is a yellow-orange solid that is insoluble in water and has a molecular weight of 247.77 g/mol. This compound is a strong oxidizing agent and is used in a variety of applications, such as catalysis, electroplating, and gold recovery. This compound is also used in chemical synthesis and in the production of pharmaceuticals and other materials.

Applications De Recherche Scientifique

Synthesis and Photoluminescence

Gold(III) hydroxide serves as a versatile synthon for synthesizing a wide range of compounds, including perfluoroaryls, N-heterocyclic, and alkynyl compounds. These compounds have been found to exhibit significant modulation in their photoluminescence properties, transitioning from yellow to blue emissions. This variability in photoluminescence highlights the potential of this compound in the development of new luminescent materials (Roşca, Smith, & Bochmann, 2012).

Properties and Stability

Research on the properties of this compound and its complexes in aqueous solutions has provided insights into its stability, solubility, and potential for various applications. The studies have explored its behavior in different pH and chloride concentration conditions, revealing its stability and reactivity which are crucial for its use in catalysis, material science, and environmental applications (Mironov, 2005).

Environmental Applications

The uptake and spontaneous reduction of Au(III) ions by aluminum hydroxide to elemental gold without specific reducing agents suggest applications in environmental remediation and recovery of gold from waste materials. This process, involving the formation of Al-O-Au bonds and the reduction to colloidal gold particles, indicates a method for the efficient capture and recycling of gold from environmental and industrial waste streams (Yokoyama et al., 2001).

Geochemistry and Mineral Exploration

This compound complexes have been studied for their role in the mobility and transport of gold in geological environments. The understanding of Au(III) speciation in relation to pH, oxidation, and halide concentrations can enhance mineral exploration techniques and provide insights into the geochemical cycling of gold. This research has implications for hydrometallurgy and the development of more effective methods for gold extraction and processing (Usher, Mcphail, & Brugger, 2009).

Nanoparticle Synthesis

The spontaneous decomposition of this compound colloids to form gold nanoparticles at low temperatures presents a novel method for the decoration of silica and other materials with gold nanoparticles. This one-step process, occurring in wet media, opens up new pathways for the synthesis of gold nanoparticle-decorated materials with potential applications in catalysis, sensing, and nanotechnology (Macchione et al., 2018).

Mécanisme D'action

Target of Action

Gold(III) hydroxide, like other gold complexes, primarily targets thioredoxin reductase (TrxR) and other thiol-rich proteins and enzymes . TrxR is an enzyme that plays a crucial role in maintaining the redox balance within cells, and its inhibition can lead to cell death .

Mode of Action

This compound interacts with its targets by forming bonds with the sulfur atoms in the thiol groups of these proteins and enzymes . This interaction inhibits the normal functioning of these targets, leading to an increase in reactive oxygen species (ROS) within the cell . The increased ROS can cause damage to various cellular components, leading to cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the thioredoxin system . By inhibiting TrxR, this compound disrupts this system, leading to an imbalance in the redox state of the cell . This can trigger a cascade of events leading to cell death, including the induction of apoptosis .

Pharmacokinetics

Like other gold complexes, it is expected to be taken up by cells and interact with its targets within the cell . The exact ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability remain to be determined.

Result of Action

The primary result of this compound’s action is the induction of cell death . By disrupting the redox balance within cells and causing an increase in ROS, this compound can damage various cellular components, leading to cell death . This makes this compound a potential therapeutic agent for diseases characterized by abnormal cell proliferation, such as cancer .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it has been shown that this compound decomposes to form gold nanoparticles in aqueous or water-enriched environments at temperatures above the freezing point of water . This could potentially influence its stability and efficacy

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Gold(III) hydroxide is produced by the reaction of chloroauric acid with an alkali, such as sodium hydroxide . It reacts with ammonia to produce fulminating gold, an explosive compound . It also reacts with an alkali to produce aurates

Cellular Effects

Gold(III) complexes, which include this compound, have been reported to exhibit anticancer activities by targeting thioredoxin reductase (TrxR) or other thiol-rich proteins and enzymes, triggering cell death via reactive oxygen species (ROS) . They have also been reported to elicit biochemical hallmarks of immunogenic cell death (ICD) as an ICD inducer .

Molecular Mechanism

It is known that this compound is produced by the reaction of chloroauric acid with an alkali, such as sodium hydroxide . It reacts with ammonia to produce fulminating gold, an explosive compound . It also reacts with an alkali to produce aurates .

Temporal Effects in Laboratory Settings

This compound is known to decompose to give metallic gold around 300 °C in dry environments . In aqueous/water-enriched environments, this compound colloids decompose spontaneously to form gold nanoparticles at temperature values above the freezing point of water .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, gold nanoparticles, which can be formed from this compound, have been studied. Transplacental transfer of many types of nanoparticles, including Gold, has been established in animal models .

Propriétés

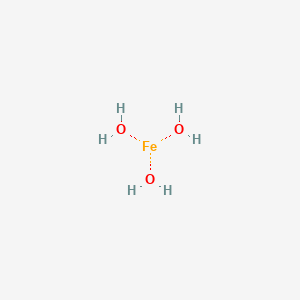

IUPAC Name |

gold;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Au.3H2O/h;3*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPOYUERUQZXZBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.[Au] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AuH6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061646 | |

| Record name | Gold hydroxide (Au(OH)3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.013 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1303-52-2 | |

| Record name | Gold trihydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001303522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gold hydroxide (Au(OH)3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Gold hydroxide (Au(OH)3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gold trihydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What are the primary forms of gold(III) hydroxide found in aqueous solutions?

A1: this compound exhibits interesting behavior in aqueous solutions. Rapid mixing of NaAu(OH)4 and perchloric acid, at gold concentrations below 1 mol/L, prevents precipitation. Within a perchloric acid concentration range of 1 to 8 mol/L, the predominant species is Au(OH)2(H2O)2+. []

Q2: What is the solubility of this compound?

A2: this compound exists in different forms with varying stability and solubility. The stable, red form has a solubility (S0) of 2.5 × 10-8 mol/L, while the less stable, white form exhibits a higher solubility of 2.5 × 10-5 mol/L. []

Q3: How does temperature affect the stability of this compound?

A3: While the decomposition of this compound to metallic gold is known to occur at around 300°C in dry environments, its stability in wet environments presents a different scenario. Research has shown that aqueous this compound colloids can spontaneously decompose to form gold nanoparticles at temperatures even above the freezing point of water. []

Q4: Can this compound be used to decorate silica surfaces with gold nanoparticles?

A4: Yes, the spontaneous decomposition of aqueous this compound at low temperatures can be leveraged for this purpose. A one-pot, one-step method has been developed where this compound is precipitated and decomposed onto a silica surface in a wet environment. This results in the formation of silica|gold nanostructures with high yield and minimal by-products. []

Q5: What are the applications of cyclometallated gold(III) hydroxides in synthesis?

A5: Cyclometallated gold(III) hydroxides, specifically κ(3)-(C^N^C)*Au(OH), serve as versatile precursors for generating various gold complexes. These hydroxides react with C-H, N-H compounds, and arylboronic acids to yield perfluoroaryls, N-heterocyclic compounds, and alkynyl compounds in excellent yields. Notably, some of these synthesized compounds demonstrate a remarkable ability to modulate their photoluminescence from yellow to blue. []

Q6: What insights has computational chemistry provided into the reactivity of this compound?

A6: Computational studies have illuminated the mechanism of C(sp3)-H and O-H bond breaking during the oxidation of 1,4-cyclohexadiene and phenol by a Au(III)-OH complex. These reactions proceed via concerted proton-coupled electron transfer (cPCET). This mechanism differs from analogous Cu(III)-OH complexes, which utilize hydrogen atom transfer (HAT) for C-H bond cleavage and cPCET for O-H bonds. []

Q7: How does the thermal decomposition of gold(III) oxide proceed?

A7: Thermal decomposition of commercially available gold(III) oxide, likely synthesized via the dehydration of amorphous this compound, reveals a significant presence of hydrate within its structure (approximately 1.5 water molecules per Au2O3 unit). This high hydration level suggests potential disruption of the Au2O3 crystal structure and the possible presence of hydroxidic Au. []

Q8: What are the potential applications of gold(III) hydroxides in catalysis?

A8: Gold(III) hydroxides are increasingly recognized as important intermediates in the synthesis of supported gold catalysts. These catalysts show promise for applications like low-temperature carbon monoxide oxidation and selective propylene oxidation. []

Q9: What are the potential safety considerations when working with gold(III) compounds?

A9: The synthesis of ordered gold(III) oxide, for example, is known to be a laborious process with significant safety considerations. These safety concerns might limit the feasibility of large-scale production or necessitate specialized facilities and protocols. []

Q10: Are there any known challenges in studying the structural properties of this compound?

A10: Yes, one of the challenges in studying this compound is the difficulty in obtaining its crystalline form. For instance, crystalline Au(OH)3 has never been successfully synthesized, hindering detailed analysis of its crystal structure. This lack of information poses limitations on understanding the exact coordination geometry and structural features of this compound. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.